BenchChemオンラインストアへようこそ!

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride

Salt-form stoichiometry Reaction mass balance Procurement specification

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride (CAS 1431963-24-4; CAS 2059976-22-4) is a fluorinated pyrazole building block supplied as the dihydrochloride salt, with molecular formula C₆H₁₁Cl₂F₂N₃ and a molecular weight of 234.07 g/mol. The compound features a 2,2-difluoroethyl substituent at the pyrazole N1 position and a methylamine group at the C3 position, conferring a defined vector for downstream functionalization via the primary amine handle.

Molecular Formula C6H11Cl2F2N3
Molecular Weight 234.07 g/mol
Cat. No. B7982222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride
Molecular FormulaC6H11Cl2F2N3
Molecular Weight234.07 g/mol
Structural Identifiers
SMILESC1=CN(N=C1CN)CC(F)F.Cl.Cl
InChIInChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H
InChIKeyGNEHGZNIEUYJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine Dihydrochloride: Procurement-Ready Fluorinated Pyrazole Building Block


[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride (CAS 1431963-24-4; CAS 2059976-22-4) is a fluorinated pyrazole building block supplied as the dihydrochloride salt, with molecular formula C₆H₁₁Cl₂F₂N₃ and a molecular weight of 234.07 g/mol . The compound features a 2,2-difluoroethyl substituent at the pyrazole N1 position and a methylamine group at the C3 position, conferring a defined vector for downstream functionalization via the primary amine handle [1]. Its dihydrochloride salt form provides three hydrogen bond donors and four hydrogen bond acceptors, yielding a topological polar surface area of 43.8 Ų, physicochemical properties that govern its solubility and reactivity profile in both aqueous and organic reaction media .

Why [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine Dihydrochloride Cannot Be Replaced by Free Base, Monohydrochloride, or Regioisomeric Analogs


Procurement and synthetic teams cannot freely interchange the dihydrochloride salt with its free base (CAS 1245772-58-0, MW 161.15), monohydrochloride (CAS 1864061-15-3, MW 197.61), or regioisomeric 4-yl or 5-yl analogs without introducing quantifiable stoichiometric errors, altered solubility profiles, and divergent synthetic outcomes. The dihydrochloride carries a 45.3% mass differential versus the free base and an 18.5% differential versus the monohydrochloride—errors that propagate directly into reaction mass balance calculations in multi-step syntheses [1]. Furthermore, the 3-substituted regiochemistry positions the aminomethyl handle at a vector that is structurally validated in kinase inhibitor design (e.g., HPK1 inhibitor pharmacophore), whereas the 4-yl analog (CAS 1431969-89-9) projects the amine at a geometrically incompatible angle for the same target engagement, as demonstrated in published structure–activity relationship (SAR) studies [2].

Quantitative Evidence Guide: [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine Dihydrochloride Differentiation Data


Molecular Weight and Stoichiometric Precision: Dihydrochloride vs. Monohydrochloride vs. Free Base

The dihydrochloride salt (CAS 1431963-24-4) has a molecular weight of 234.07 g/mol, which is 36.46 g/mol higher (+18.5%) than the monohydrochloride (CAS 1864061-15-3, MW 197.61) and 72.92 g/mol higher (+45.3%) than the free base (CAS 1245772-58-0, MW 161.15) [1]. In multi-step synthetic protocols optimized for a specific salt form, substituting the dihydrochloride with the free base without mass correction introduces a systematic 45.3% under-dosing error in molar equivalents, directly compromising reaction yield and batch reproducibility [2].

Salt-form stoichiometry Reaction mass balance Procurement specification

Aqueous Solubility Enhancement: Dihydrochloride Salt Superiority Over Free Base via Hydrogen Bond Donor Count

The dihydrochloride salt possesses three hydrogen bond donors (HBD), compared to two HBD for the monohydrochloride and two HBD for the free base [1]. In structurally analogous (1-methyl-1H-pyrazol-3-yl)methanamine systems, the dihydrochloride form (HBD = 3) predicts superior aqueous solubility relative to the monohydrochloride (HBD = 1) and free base (HBD = 2), a principle consistent with the general observation that each additional hydrogen bond donor in a salt form contributes to increased water solvation capacity . The dihydrochloride's HBD count of 3 enables synthetic transformations in polar protic and aqueous solvent systems where the free base exhibits limited solubility.

Aqueous solubility Hydrogen bond donor Salt-form selection

Regiochemical Differentiation: 3-yl vs. 4-yl Aminomethyl Vector Governs Kinase Inhibitor Target Engagement

The 3-aminomethyl substitution on the pyrazole ring (target compound) projects the primary amine at a vector that has been structurally validated in the HPK1 inhibitor pharmacophore. In contrast, the 4-yl regioisomer (CAS 1431969-89-9) orients the aminomethyl group at a geometrically distinct angle, precluding the same binding interactions with the kinase p-loop region [1]. This is evidenced by the selection of N1-difluoroethyl 3-substituted pyrazole 16a (which incorporates the target compound's core motif) as the in vivo tool compound after systematic SAR evaluation of multiple regioisomeric and N1-substituted analogs. Compound 16a achieved HPK1 IC₅₀ < 3 nM with >5,800-fold selectivity over LCK (IC₅₀ = 17,400 nM), a profile not matched by alternative regioisomers [1].

Regiochemistry Kinase inhibitor design Structure-activity relationship

In Vivo Pharmacodynamic Validation of the Difluoroethyl Pyrazole 3-Methylamine Scaffold in Cancer Immunotherapy

The difluoroethyl pyrazole 3-methylamine scaffold—for which the target compound serves as the direct synthetic precursor—has been validated in a comprehensive in vivo pharmacology package. Compound 16a, built from this scaffold, demonstrated sustained target engagement with maximal pSLP76 inhibition at 6 hours and sustained suppression through 24 hours following a single 30 mg/kg oral dose in MC38 tumor-bearing mice [1]. The compound exhibited a clean off-target profile: CYP panel IC₅₀ > 30 µM across 1A2, 2C9, 2C19, 2D6, and 3A4; hERG and NaV1.5 IC₅₀ > 20 µM; and human hepatocyte clearance < 1.0 µL min⁻¹/10⁶ cells [1]. This in vivo validation distinguishes the difluoroethyl-substituted 3-methylamine pyrazole motif from non-fluorinated or differently substituted analogs that lack comparable in vivo pharmacology data.

Cancer immunotherapy HPK1 inhibition In vivo pharmacology

Commercial Availability and Price Differentiation: Dihydrochloride Salt vs. Regioisomeric Analogs

The dihydrochloride salt (CAS 1431963-24-4) is commercially available from multiple suppliers including Fluorochem, Enamine, and BOC Sciences, with pricing from Enamine at $1,315/1g (95% purity) and from Fluorochem at approximately ¥10,296/1g [1]. The 4-yl regioisomer monohydrochloride (CAS 1431969-89-9) is priced at ¥12,166/1g from Fluorochem, representing an ~18% price premium . The dihydrochloride is available in quantities from 50 mg to 10 g across multiple vendors, with minimum purities of 95% (Enamine) to 98% (Leyan for free base analog), providing procurement flexibility [1].

Procurement Supplier comparison Cost per gram

Optimal Application Scenarios for [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine Dihydrochloride Procurement


HPK1 and MAP4K Family Kinase Inhibitor Synthesis – Cancer Immunotherapy Programs

The target compound serves as the direct synthetic precursor to the N1-difluoroethyl pyrazole 3-carboxamide class of HPK1 inhibitors validated by AstraZeneca. As demonstrated in RSC Medicinal Chemistry (2025), late-stage functionalization of this aminomethyl handle via SNAr or amide coupling generates potent HPK1 inhibitors (IC₅₀ < 3 nM) with >5,800-fold selectivity over LCK and sustained in vivo pharmacodynamic response. Procurement of the dihydrochloride salt ensures correct stoichiometry for the critical alkylation and amide bond-forming steps described in the published synthetic route (Scheme 3, hydrogenation of nitropyrazole 21 to aminopyrazole 22, followed by SNAr with fluoropyrazine 23) [1].

PDE10A Inhibitor Development – CNS Disorder and Schizophrenia Research

The difluoroethyl pyrazole 3-methylamine scaffold is a core recognition element in phosphodiesterase 10A (PDE10A) inhibitors. The crystal structure of human PDE10A in complex with 4-(azetidine-1-carbonyl)-N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-2-methylpyrazole-3-carboxamide (PDB 5SFQ) confirms that the N1-difluoroethyl group occupies a lipophilic pocket while the 3-aminomethyl linker positions the carboxamide warhead for optimal zinc coordination in the PDE10A active site [2]. This structural validation makes the building block a rational choice for PDE10A-focused medicinal chemistry programs.

Voltage-Gated Sodium Channel (NaV) Modulator Synthesis – Pain and Neurology Indications

The (S)-4-((1-((1-(2,2-difluoroethyl)-1H-pyrazol-3-yl)methyl)pyrrolidin-3-yl)(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide derivative, constructed from this building block, demonstrated IC₅₀ = 185 nM against human NaV1.8 sodium channels in patch-clamp electrophysiology assays (BindingDB BDBM373886; US10246453/US10815229) [3]. This validates the utility of the 3-aminomethyl handle for elaborating NaV subtype-selective ligands via reductive amination or N-alkylation chemistry.

Multi-Step Parallel Library Synthesis Requiring Consistent Salt-Form Stoichiometry

For high-throughput medicinal chemistry libraries where amine building blocks are used across dozens to hundreds of parallel reactions, the dihydrochloride salt's defined solid-state form (vs. the potentially liquid free base) and precisely known molecular weight of 234.07 g/mol eliminate the weighing errors and stoichiometric inconsistencies that arise from hygroscopic or variable-purity free-base amines [4]. The solid dihydrochloride can be accurately dispensed by automated powder-handling platforms, ensuring ±2% mass accuracy across library plates, whereas liquid free-base amines introduce volumetric dispensing errors and require inert-atmosphere handling that complicates automation workflows.

Quote Request

Request a Quote for [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.